4-(cyclopropanecarbonylamino)-N-(4-propan-2-yloxycyclohexyl)benzamide
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Overview
Description
4-(cyclopropanecarbonylamino)-N-(4-propan-2-yloxycyclohexyl)benzamide is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzamide core with a cyclopropanecarbonylamino group and a propan-2-yloxycyclohexyl substituent, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclopropanecarbonylamino)-N-(4-propan-2-yloxycyclohexyl)benzamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-aminobenzoic acid with cyclopropanecarbonyl chloride under basic conditions to form 4-(cyclopropanecarbonylamino)benzoic acid.
Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced by reacting 4-(cyclopropanecarbonylamino)benzoic acid with 4-propan-2-yloxycyclohexylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-(cyclopropanecarbonylamino)-N-(4-propan-2-yloxycyclohexyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the cyclohexyl group, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-(cyclopropanecarbonylamino)-N-(4-propan-2-yloxycyclohexyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(cyclopropanecarbonylamino)-N-(4-propan-2-yloxycyclohexyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(propan-2-yloxy)phenyl]methanol
- 3-[4-(propan-2-yloxy)phenyl]propan-1-amine hydrochloride
- 4-({[4-(propan-2-yloxy)phenyl]amino}methyl)benzamide
Uniqueness
4-(cyclopropanecarbonylamino)-N-(4-propan-2-yloxycyclohexyl)benzamide is unique due to its specific structural features, such as the cyclopropanecarbonylamino group and the propan-2-yloxycyclohexyl substituent. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(cyclopropanecarbonylamino)-N-(4-propan-2-yloxycyclohexyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c1-13(2)25-18-11-9-17(10-12-18)22-20(24)15-5-7-16(8-6-15)21-19(23)14-3-4-14/h5-8,13-14,17-18H,3-4,9-12H2,1-2H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUVMYQZFGDGQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1CCC(CC1)NC(=O)C2=CC=C(C=C2)NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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